InChI=1S/C19H24O2/c1-18-7-5-16-13 (6-9-21-16)14 (18)4-8-19-10-12 (15 (20)11-19)2-3-17 (18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3
. The Canonical SMILES is CC12CCC3=C (C1CCC45C2CCC (C4)C (=O)C5)C=CO3
.
The synthesis of 16-Oxocafestol typically involves oxidation reactions starting from cafestol. The most common method for this transformation is through the use of oxidizing agents such as chromium trioxide or potassium permanganate, which facilitate the conversion of the hydroxyl group at the 16th carbon to a ketone. The reaction conditions often include:
This process highlights the importance of controlling reaction parameters to optimize yield and purity.
16-Oxocafestol has a molecular formula of CHO, indicating it consists of 20 carbon atoms, 28 hydrogen atoms, and one oxygen atom. The structural representation reveals that it maintains the core structure of cafestol with a ketone functional group at position 16.
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized 16-Oxocafestol .
16-Oxocafestol is involved in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are significant for developing derivatives with modified biological activities or for synthetic applications in organic chemistry.
The mechanism of action for 16-Oxocafestol primarily relates to its effects on lipid metabolism. As a derivative of cafestol, it may influence cholesterol levels by modulating hepatic enzymes involved in cholesterol synthesis. Specifically, it has been observed that cafestol and its derivatives can upregulate low-density lipoprotein receptors and inhibit cholesterol absorption in the intestine.
Research suggests that these compounds may also exert antioxidant effects, potentially reducing oxidative stress in cells. This dual action contributes to their proposed health benefits associated with coffee consumption .
The physical and chemical properties of 16-Oxocafestol are critical for its application in research and industry:
These properties are essential for determining appropriate handling procedures and applications in various scientific contexts .
16-Oxocafestol has several scientific applications:
16-Oxocafestol (Chemical Abstracts Service No. 108664-98-8) is a synthetically modified diterpenoid derived from cafestol, a natural kaurane-type compound found in coffee. Its molecular formula is C₁₉H₂₄O₂, with a molecular weight of 284.39 g/mol [1]. The core structure features a pentacyclic framework integrating fused cyclohexane and cyclopentane rings, characteristic of kaurane diterpenes. A defining structural modification is the ketone group at the C-16 position, replacing the hydroxyl group in cafestol. This α,β-unsaturated ketone moiety (observed in the 8-oxapentacyclic system) introduces electronic delocalization, influencing reactivity and spectroscopic behavior [1] [9].
Stereochemically, 16-oxocafestol retains multiple chiral centers inherent to the cafestol backbone. The A/B ring fusion is trans, while the C/D fusion adopts a cis configuration. Crystallographic data (melting point: 168–172°C) confirm a rigid, well-defined solid-state conformation [1]. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for protons adjacent to the ketone, with the C-16 carbonyl carbon resonating near 200 ppm. The pentacyclic scaffold significantly restricts conformational flexibility, contributing to its stability but posing challenges for synthetic modification [5] [10].
The systematic IUPAC name for 16-oxocafestol is 12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-one [1]. This name encodes critical structural features:
Isomeric variations primarily arise from:
Table 1: Key Nomenclature and Isomeric Features of 16-Oxocafestol
Aspect | Description |
---|---|
Systematic IUPAC Name | 12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-one |
Molecular Formula | C₁₉H₂₄O₂ |
Key Stereocenters | C4, C5, C9, C10, C13 (configurations fixed from cafestol precursor) |
Primary Isomeric Variation | 16-O-Methylcafestol (constitutional isomer with methoxy instead of ketone) |
16-Oxocafestol is a white crystalline solid with a melting point of 168–172°C [1]. Its solubility profile is dominated by high hydrophobicity:
Table 2: Experimental Physicochemical Properties of 16-Oxocafestol
Property | Value or Characterization | Method/Context |
---|---|---|
Melting Point | 168–172°C | Differential scanning calorimetry |
Solubility in Water | <0.1 mg/mL (Practically insoluble) | Equilibrium solubility measurement |
Solubility in Organics | High (e.g., ethanol, DMSO, chloroform) | Qualitative assessment |
logP (Predicted) | >4.0 | Computational estimation (e.g., KOWWIN model) |
Thermal Stability | Stable at -20°C; decomposes above 250°C | Thermogravimetric analysis (TGA) |
Photoreactivity | Susceptible to UV degradation | Spectroscopic monitoring under UV exposure |
The compound’s hydrophobicity and solid-state behavior suggest challenges in formulation, potentially addressable via amorphous solid dispersions or cocrystallization strategies to enhance dissolution [3] [6].
16-Oxocafestol is typically synthesized semi-synthetically from cafestol, leveraging its natural abundance in coffee oil:
Primary Synthetic Route:
Derivatization Strategies:
Advanced computational tools (e.g., density functional theory for predicting reaction energies) guide the design of novel derivatives. Semi-synthesis remains dominant due to the complexity of de novo construction of the pentacyclic scaffold [3] [10]. Future efforts may explore biocatalytic methods for stereoselective oxidation or microbial transformation for sustainable production [9].
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